molecular formula C10H5ClF3N B1586716 4-Chloro-6-(trifluoromethyl)quinoline CAS No. 49713-56-6

4-Chloro-6-(trifluoromethyl)quinoline

Cat. No. B1586716
CAS RN: 49713-56-6
M. Wt: 231.6 g/mol
InChI Key: FTNQANJWBFKPIP-UHFFFAOYSA-N
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Description

4-Chloro-6-(trifluoromethyl)quinoline, also known as 4-Chloro-6-TFM, is an aromatic heterocyclic compound and a member of the quinoline family. It is a colorless solid that is soluble in water and has a molecular weight of 212.55 g/mol. 4-Chloro-6-TFM is a versatile compound that can be used in a variety of scientific applications, including synthesis, research, and laboratory experiments.

Scientific Research Applications

Green Chemistry in Heterocyclic Synthesis

  • Solvent- and Catalyst-Free Synthesis : The green chemistry movement has influenced heterocyclic chemistry, leading to the synthesis of compounds like 6H-chromeno[4,3-b]quinolin-6-ones using 4-chloro-3-formylcoumarin without solvents or catalysts. This method is environmentally friendly and avoids toxic by-products and complex separation techniques (Patra, 2021).

Applications in Organic Photovoltaic Devices

  • Photovoltaic Properties in Organic–Inorganic Diodes : Quinoline derivatives like 4H-pyrano[3,2-c]quinolines have been used in the fabrication of organic–inorganic photodiode devices. These compounds exhibit photovoltaic properties and are suitable for use as photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthesis of Bioactive Compounds

Applications in Corrosion Inhibition

  • Corrosion Inhibition for Mild Steel : Studies on 4-chloro,8-(trifluoromethyl)quinoline (CTQ) have shown it to be an effective corrosion inhibitor for mild steel in acidic media. This application is crucial for extending the lifespan of metal components in industrial settings (Hebbar, Praveen, Prasanna, & Vishwanath, 2020).

Bioimaging Applications

  • Golgi-Localized Probes for Cell Imaging : Quinoline derivatives containing amino and trifluoromethyl groups have been developed for bioimaging, specifically targeting the Golgi apparatus in various cell lines. These compounds offer new avenues in biological imaging and diagnostics (Chen et al., 2019).

properties

IUPAC Name

4-chloro-6-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-8-3-4-15-9-2-1-6(5-7(8)9)10(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNQANJWBFKPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371545
Record name 4-chloro-6-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(trifluoromethyl)quinoline

CAS RN

49713-56-6
Record name 4-chloro-6-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 49713-56-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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